molecular formula C23H49O9P B609281 m-PEG6-(CH2)8-phosphonic acid ethyl ester CAS No. 2028281-88-9

m-PEG6-(CH2)8-phosphonic acid ethyl ester

Cat. No.: B609281
CAS No.: 2028281-88-9
M. Wt: 500.61
InChI Key: ANRJOLZTIWLHKD-UHFFFAOYSA-N
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Description

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It features a phosphonate group, which is known for its ability to enhance the hydrophilicity and solubility of compounds in aqueous media . This compound is primarily used in research settings for its unique properties, including its ability to modify surfaces and improve the solubility of other molecules.

Mechanism of Action

Target of Action

It is known that this compound is a peg linker with a phosphonate group attached . The phosphonate group can be used for surface modification .

Mode of Action

The mode of action of m-PEG6-(CH2)8-phosphonic acid ethyl ester is primarily through its role as a linker. The hydrophilic PEG linker increases the water solubility properties of the compound . This can enhance the compound’s interaction with its targets and facilitate any resulting changes.

Pharmacokinetics

The hydrophilic nature of the peg linker can increase the solubility of the compound in aqueous media , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific compounds it is linked to. As a PEG linker, it can enhance the solubility and potentially the efficacy of these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydrophilic PEG linker can improve the hydrophilicity of surfaces , which could be influenced by factors such as pH and temperature.

Preparation Methods

The synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester typically involves the reaction of a PEG linker with a phosphonate group. The reaction conditions often require a controlled environment to ensure the purity and stability of the final product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality .

Chemical Reactions Analysis

m-PEG6-(CH2)8-phosphonic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

m-PEG6-(CH2)8-phosphonic acid ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

m-PEG6-(CH2)8-phosphonic acid ethyl ester can be compared with other PEG linkers that contain different functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the PEG linker and the phosphonate group, which provides a balance of hydrophilicity and reactivity that is useful in various applications.

Properties

IUPAC Name

1-diethoxyphosphoryl-8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49O9P/c1-4-31-33(24,32-5-2)23-11-9-7-6-8-10-12-26-15-16-28-19-20-30-22-21-29-18-17-27-14-13-25-3/h4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRJOLZTIWLHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCOCCOCCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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